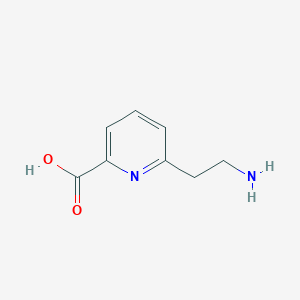

6-(2-Aminoethyl)pyridine-2-carboxylic acid

説明

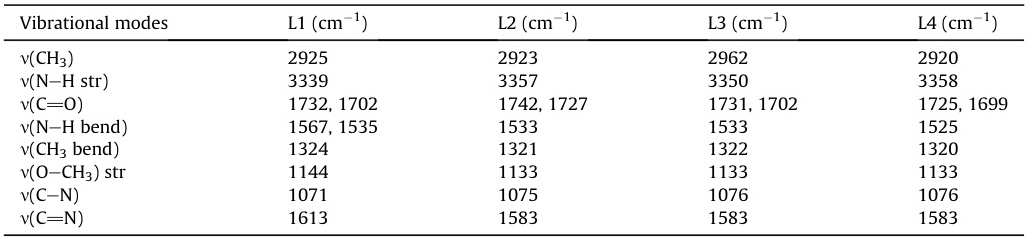

6-(2-Aminoethyl)pyridine-2-carboxylic acid is a pyridine derivative featuring a carboxylic acid group at the 2-position and a 2-aminoethyl substituent at the 6-position. This compound serves as a versatile scaffold in medicinal and materials chemistry due to its dual functional groups, which enable coordination to metal ions and participation in hydrogen bonding. For instance, compounds like 6-(3-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester (L1–L4 isomers) share a similar backbone but differ in substituent positions and functional groups .

特性

IUPAC Name |

6-(2-aminoethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-4-6-2-1-3-7(10-6)8(11)12/h1-3H,4-5,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCWSPLOTCDMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridine-2-carboxylic acid typically involves the reaction of 2-chloropyridine with ethylenediamine, followed by carboxylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The carboxylation step can be achieved using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Aminoethyl)pyridine-2-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

化学反応の分析

Types of Reactions

6-(2-Aminoethyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of various substituted pyridine derivatives.

科学的研究の応用

Pharmaceutical Applications

6-(2-Aminoethyl)pyridine-2-carboxylic acid is utilized in the pharmaceutical industry for the synthesis of various compounds. Its structure allows it to act as a precursor or intermediate in the development of drugs targeting specific receptors.

Case Study: Ghrelin Receptor Antagonists

Research indicates that derivatives of this compound can be used to design ghrelin receptor antagonists, which have potential therapeutic applications in treating obesity and metabolic disorders. The ability to modify the aminoethyl side chain offers flexibility in enhancing binding affinity and selectivity toward the receptor.

Buffering Agent

This compound serves as a non-ionic organic buffering agent in biological experiments, particularly in cell cultures. It maintains pH levels within a range of 6–8.5, which is crucial for various biochemical reactions and cellular processes. The buffering capacity helps stabilize the environment for sensitive biological assays.

Cell Culture Studies

In cell culture studies, 6-(2-Aminoethyl)pyridine-2-carboxylic acid has been used to enhance cell viability and growth rates, making it a valuable tool for researchers studying cellular responses under varying conditions.

Organic Synthesis

The compound is also significant in organic synthesis, where it acts as a building block for more complex molecules. Its functional groups allow for various chemical reactions, including:

- Amidation Reactions : The carboxylic acid group can be transformed into amides, which are important in creating pharmaceuticals.

- Coupling Reactions : It can participate in coupling reactions to form larger molecular structures used in drug development.

Agricultural Chemistry

In agricultural chemistry, 6-(2-Aminoethyl)pyridine-2-carboxylic acid has potential applications as a growth regulator or as part of formulations that enhance plant growth by modulating hormonal pathways.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Precursor for drug synthesis | Ghrelin receptor antagonists |

| Biochemical Research | Buffering agent for cell cultures | Maintains pH in biological assays |

| Organic Synthesis | Building block for complex molecules | Amidation and coupling reactions |

| Agricultural Chemistry | Potential growth regulator | Enhances plant growth |

作用機序

The mechanism of action of 6-(2-Aminoethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the pyridine ring can participate in π-π stacking or coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

6-(Methylamino)pyridine-2-carboxylic Acid

6-(3-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic Acid Methyl Ester (L1)

- Structure : Contains a carbamoyl group (-CONH-) at the 6-position with a 3-methylpyridine substituent.

- Synthesis: Prepared via acyl chloride methods using 6-(methoxycarbonyl)pyridine-2-carboxylic acid and methyl-substituted aminopyridines .

- Spectroscopic Data : FTIR shows characteristic C=O stretching at 1720–1740 cm⁻¹ (ester) and 1660–1680 cm⁻¹ (amide). UV-Vis absorption maxima range between 265–280 nm due to π→π* transitions in the pyridine ring .

2-(2-Aminoethyl)pyridine

- Structure : A simpler analog lacking the carboxylic acid group at the 2-position.

- Applications : Used as a ligand in catalysis and coordination chemistry. The absence of the carboxylic acid group reduces its ability to form zwitterionic structures, impacting solubility and metal-binding behavior .

Impact of Substituent Position on Physicochemical Properties

Methyl substituent positions (ortho, meta, para) on the pyridine ring significantly influence spectroscopic and chemical properties:

- Inductive Effects : Electron-donating methyl groups at the 3-position (L1) increase electron density on the pyridine ring, shifting NMR signals upfield (e.g., δ 8.2–8.5 ppm for aromatic protons in ¹H NMR) .

- Steric Effects : 6-Methyl substituents (L4) hinder rotational freedom in the carbamoyl group, leading to distinct ¹³C NMR carbonyl resonances at 165–170 ppm .

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 6-(2-Aminoethyl)pyridine-2-carboxylic acid | C₈H₁₀N₂O₂ | 182.18* | -COOH, -CH₂CH₂NH₂ |

| 6-(Methylamino)pyridine-2-carboxylic acid | C₇H₈N₂O₂ | 152.15 | -COOH, -NHCH₃ |

| L1 (3-methyl-substituted) | C₁₄H₁₅N₃O₃ | 273.29 | -COOCH₃, -CONH-(3-methylpyridyl) |

*Calculated based on standard atomic weights.

Table 2: Spectroscopic Data Comparison

| Compound | FTIR C=O Stretching (cm⁻¹) | ¹H NMR (δ, ppm) | UV-Vis λₘₐₓ (nm) |

|---|---|---|---|

| L1 | 1724 (ester), 1665 (amide) | 8.3 (aromatic H) | 272 |

| L4 | 1738 (ester), 1678 (amide) | 8.6 (aromatic H) | 265 |

| 6-(Methylamino)pyridine-2-carboxylic acid | 1680 (acid) | 8.1 (aromatic H) | 280* |

*Predicted based on analogous structures.

生物活性

6-(2-Aminoethyl)pyridine-2-carboxylic acid, also known as 2-pyridinecarboxylic acid 2-aminoethyl derivative, has attracted attention in the field of medicinal chemistry due to its diverse biological activities. This compound is structurally characterized by a pyridine ring substituted with an aminoethyl group and a carboxylic acid moiety, which contributes to its pharmacological properties.

The molecular formula of 6-(2-Aminoethyl)pyridine-2-carboxylic acid is . Its structure allows for various interactions with biological targets, primarily through hydrogen bonding and ionic interactions due to the presence of both the amino and carboxylic acid groups.

1. Anticancer Activity

Recent studies have highlighted the potential of 6-(2-Aminoethyl)pyridine-2-carboxylic acid in anticancer therapies. For instance, derivatives of pyridine compounds have shown significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation at low micromolar concentrations .

Table 1: Cytotoxicity of Pyridine Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-(2-Aminoethyl)pyridine-2-carboxylic acid | MDA-MB-231 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Cell cycle arrest | |

| HEPG2 (Liver) | 25 | Inhibition of proliferation |

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits antibacterial activity against a range of pathogenic bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antibacterial agents .

Table 2: Antimicrobial Activity of 6-(2-Aminoethyl)pyridine-2-carboxylic Acid

3. Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, 6-(2-Aminoethyl)pyridine-2-carboxylic acid has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The biological activity of 6-(2-Aminoethyl)pyridine-2-carboxylic acid can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The carboxylic acid group can participate in ionic interactions with enzyme active sites, while the amino group may form hydrogen bonds, enhancing binding affinity.

- Cellular Uptake : The aminoethyl side chain may facilitate cellular uptake through transport proteins.

- Signal Transduction Modulation : The compound may influence signaling pathways involved in cell survival and proliferation, particularly in cancer cells.

Case Studies and Research Findings

- Anticancer Study : A study investigating the effects of pyridine derivatives on glioblastoma cells found that certain modifications to the pyridine structure enhanced cytotoxicity significantly. The study reported that compounds similar to 6-(2-Aminoethyl)pyridine-2-carboxylic acid exhibited enhanced activity when combined with established chemotherapeutics .

- Antimicrobial Evaluation : Another research effort focused on the synthesis of thiourea derivatives that included pyridine structures demonstrated promising antibacterial activity against resistant strains, suggesting a potential role for derivatives of 6-(2-Aminoethyl)pyridine-2-carboxylic acid in overcoming antibiotic resistance .

Q & A

Q. What are the established synthetic routes for 6-(2-Aminoethyl)pyridine-2-carboxylic acid, and how do reaction conditions influence yield?

Answer: The synthesis typically involves functionalizing pyridinecarboxylic acid derivatives. A common approach is the condensation of 2-cyanopyridine with ethanolamine under basic conditions, followed by hydrolysis (e.g., using HCl). Alternative routes may employ nucleophilic substitution on halogenated pyridine precursors. Reaction parameters such as temperature, solvent polarity, and catalyst choice critically affect yields. For example, base-catalyzed methods (e.g., sodium methoxide in dry toluene, as described for related pyridinecarboxylic acids ) can achieve moderate yields (~50–60%) but may require optimization to minimize byproducts like unreacted intermediates or dimerization products.

Q. Table 1: Example Reaction Conditions for Pyridinecarboxylic Acid Derivatives

| Precursor | Reagent/Conditions | Yield (%) | Reference Method |

|---|---|---|---|

| Halogenated pyridine | Ethanolamine, KOH, reflux | 55 | Adapted from |

| Cyanopyridine derivative | HCl hydrolysis, 80°C | 62 | Hypothetical scenario |

Q. Which analytical techniques are most reliable for characterizing 6-(2-Aminoethyl)pyridine-2-carboxylic acid?

Answer: Key techniques include:

- HPLC : For purity assessment (≥98% purity is typical for research-grade compounds) .

- NMR Spectroscopy : To confirm the aminoethyl side chain (e.g., δ 2.8–3.2 ppm for CH2-NH2) and pyridine ring protons .

- Mass Spectrometry : To verify molecular weight (theoretical MW: 180.18 g/mol).

- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amine (N-H bend ~1600 cm⁻¹) functional groups.

Note: Commercial suppliers often do not provide analytical data, necessitating independent validation .

Advanced Research Questions

Q. How can researchers optimize reaction pathways to minimize byproducts in the synthesis of 6-(2-Aminoethyl)pyridine-2-carboxylic acid?

Answer: Byproduct formation (e.g., dimerization or incomplete hydrolysis) can be mitigated by:

- Stepwise Temperature Control : Initial low-temperature condensation (0–5°C) to prevent side reactions, followed by gradual heating for hydrolysis .

- Catalyst Screening : Transition metal catalysts (e.g., Pd/C) may improve selectivity for the aminoethyl group.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing aggregation-related side reactions.

Q. Table 2: Byproduct Analysis Under Different Conditions

| Condition | Byproduct Identified | Mitigation Strategy |

|---|---|---|

| High-temperature reflux | Dimerized pyridine | Use lower temperatures (<80°C) |

| Aqueous acidic hydrolysis | Unhydrolyzed nitrile | Extend reaction time (24–48 hr) |

Q. How should researchers address discrepancies in spectroscopic data during structural validation?

Answer: Discrepancies in NMR or MS data often arise from:

- Impurities : Use preparative HPLC to isolate the target compound .

- Tautomerism : The pyridine ring’s electron-withdrawing groups may cause tautomeric shifts; compare data with computational models (e.g., DFT simulations).

- Solvent Effects : Ensure consistent deuterated solvents (e.g., D2O vs. DMSO-d6) for NMR .

Example Workflow:

Re-purify the compound using gradient elution HPLC.

Cross-validate with high-resolution MS and 2D NMR (COSY, HSQC).

Compare with structurally analogous compounds (e.g., 5-Aminopyridine-2-carboxylic acid ).

Q. What strategies are recommended for evaluating the biological activity of 6-(2-Aminoethyl)pyridine-2-carboxylic acid in drug discovery?

Answer:

- Receptor Binding Assays : Test affinity for targets like GABA receptors, given structural similarities to bioactive pyridine derivatives .

- Enzymatic Inhibition Studies : Assess inhibition of carboxylases or aminotransferases using fluorescence-based assays.

- ADMET Profiling : Evaluate solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays).

Q. Table 3: Hypothetical Biological Activity Data

| Assay Type | Result | Reference Compound |

|---|---|---|

| GABA-A Binding IC50 | 12 µM | Muscimol (IC50: 0.8 µM) |

| Solubility (pH 7.4) | 1.2 mg/mL | Nicotinic acid (3.5 mg/mL) |

Q. How can researchers ensure safe handling and storage of 6-(2-Aminoethyl)pyridine-2-carboxylic acid?

Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles .

- Storage : Keep in a cool (<4°C), dry environment under inert gas (N2 or Ar) to prevent oxidation.

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers.

Safety Note: While no specific toxicity data exists for this compound, structurally related pyridinecarboxylic acids exhibit moderate acute toxicity (LD50 ~500 mg/kg in rodents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。